

Demethylcurcumin: A Comprehensive Technical Guide on its Chemical Structure and Physicochemical Properties

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Compound of Interest

Compound Name: Demethyl Curcumin

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Introduction

Demethylcurcumin, a primary metabolite of curcumin, is a curcuminoid that has garnered significant interest within the scientific community. As a naturally occurring polyphenolic compound, it shares structural similarities with its parent compound, curcumin, the principal active constituent of turmeric (*Curcuma longa*). While curcumin has been extensively studied for its therapeutic potential, its metabolites, including demethylcurcumin, are now being investigated for their own biological activities and physicochemical characteristics. This technical guide provides an in-depth overview of the chemical structure and physicochemical properties of demethylcurcumin, offering valuable data and methodologies for researchers in drug discovery and development.

Chemical Structure and Identification

Demethylcurcumin, also known as monodemethylcurcumin or O-demethylcurcumin, is structurally characterized by the presence of one less methyl group on one of its aromatic rings compared to curcumin.^[1] This structural modification influences its chemical and biological properties.

Below is a summary of the key chemical identifiers for demethylcurcumin:

Identifier	Value	Reference
IUPAC Name	(1E,6E)-1-(3,4-dihydroxyphenyl)-7-(4-hydroxy-3-methoxyphenyl)hepta-1,6-diene-3,5-dione	[1][2]
CAS Number	149732-51-4	[1][3]
Molecular Formula	C ₂₀ H ₁₈ O ₆	[1][4]
Molecular Weight	354.35 g/mol	[3][4]
SMILES	<chem>COC1=C(C=CC(=C1)/C=C/C(=O)CC(=O)/C=C/C2=CC(=C(C=C2)O)O)O</chem>	[1]

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic profiles. Understanding these properties is essential for formulation development and predicting its behavior in biological systems.

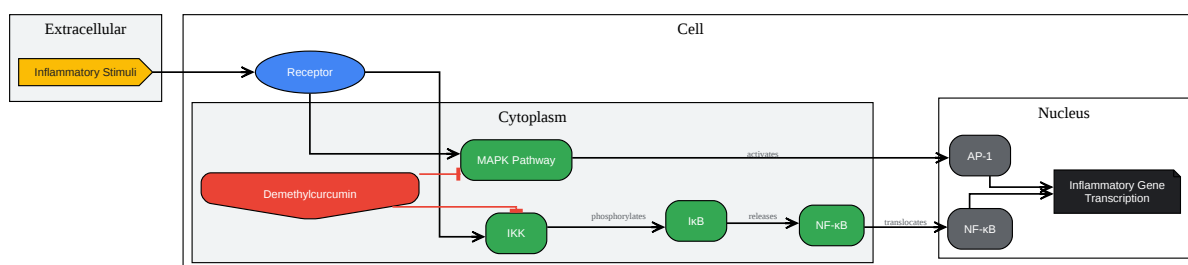
A summary of the key physicochemical properties of demethylcurcumin is presented below:

Property	Value	Reference
Melting Point	166-168 °C	[3]
logP (Octanol-Water Partition Coefficient)	3.34 - 3.98	[5]
pKa (Strongest Acidic)	8.82	[5]
Water Solubility	0.00715 mg/mL	[5]
Hydrogen Bond Donor Count	3	[5]
Hydrogen Bond Acceptor Count	6	[5]
Polar Surface Area	104.06 Å ²	[5]

Biological Activity and Signaling Pathways

Demethylcurcumin has demonstrated a range of biological activities, including potent action against Trypanosoma and Leishmania species.[6] Furthermore, it exhibits neuroprotective and anti-inflammatory properties.[3]

Recent studies have elucidated that the anti-inflammatory effects of demethoxycurcumin (a closely related derivative) are mediated through the downregulation of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF- κ B) signaling pathways.[1][4] These pathways are central to the inflammatory response, and their inhibition by demethylcurcumin underscores its therapeutic potential.



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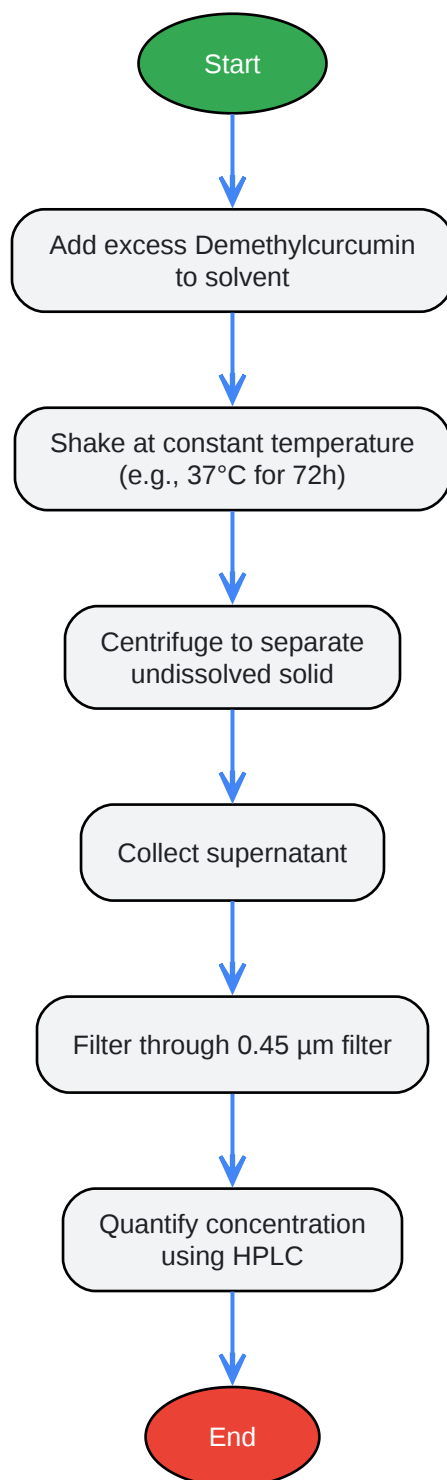
Inhibitory effect of Demethylcurcumin on MAPK and NF- κ B signaling pathways.

Experimental Protocols

Detailed and validated experimental protocols are crucial for the accurate characterization of demethylcurcumin. The following sections outline methodologies for determining key physicochemical properties.

Solubility Determination

The solubility of a compound is a critical parameter influencing its absorption and bioavailability. The shake-flask method is a common and reliable technique for solubility determination.



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Workflow for solubility determination using the shake-flask method.

Methodology:

- An excess amount of demethylcurcumin is added to a known volume of the desired solvent (e.g., water, phosphate-buffered saline).[5]
- The suspension is agitated in a shaker at a constant temperature (e.g., 37°C) for a sufficient time (e.g., 72 hours) to reach equilibrium.[5]
- The saturated solution is then centrifuged to pellet the undissolved solid.[5]
- An aliquot of the supernatant is carefully removed and filtered through a 0.45 µm syringe filter.[7]
- The concentration of demethylcurcumin in the filtrate is determined by a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[7]

Stability Assay (Forced Degradation)

Stability testing is essential to understand the degradation profile of a compound under various stress conditions. Forced degradation studies help to identify potential degradation products and establish the intrinsic stability of the molecule.

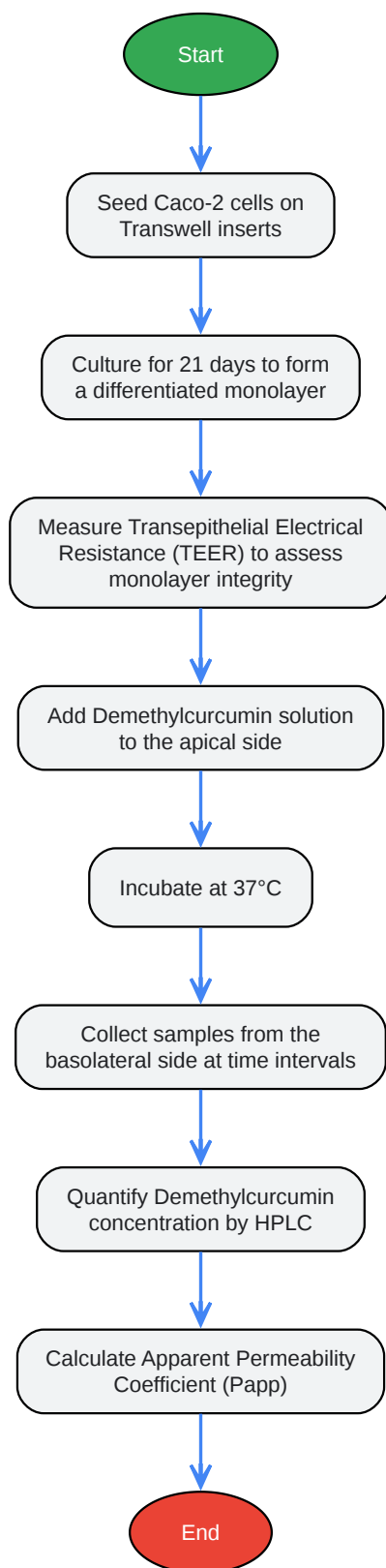
Methodology:

- Stock Solution Preparation: Prepare a stock solution of demethylcurcumin in a suitable solvent (e.g., acetonitrile).[1]
- Stress Conditions: Subject aliquots of the stock solution to various stress conditions as per ICH guidelines, including:
 - Acidic Hydrolysis: 0.1 N HCl at 80°C for 8 hours.[1]
 - Alkaline Hydrolysis: 0.1 N NaOH at 80°C for 2 hours.[8]
 - Oxidative Degradation: 3-30% H₂O₂ at room temperature.
 - Thermal Degradation: Heat at a specific temperature (e.g., 80°C) for a defined period.[1]

- Photolytic Degradation: Expose to UV light.[\[1\]](#)
- Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.[\[1\]](#)
- Chromatographic Analysis: Analyze the samples using a validated stability-indicating HPLC method to separate the parent compound from its degradation products.[\[2\]](#)

Permeability Assay (Caco-2 Cell Model)

The Caco-2 cell monolayer is a widely accepted in vitro model for predicting the intestinal permeability of drugs.



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Workflow for Caco-2 cell permeability assay.

Methodology:

- **Cell Culture:** Caco-2 cells are seeded onto Transwell inserts and cultured for approximately 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.^{[9][10]}
- **Monolayer Integrity:** The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER).^[10]
- **Permeability Study:**
 - The culture medium is replaced with a transport buffer.
 - A solution of demethylcurcumin at a known concentration is added to the apical (donor) compartment.^[9]
 - At predetermined time intervals, samples are collected from the basolateral (receiver) compartment.^[9]
- **Sample Analysis:** The concentration of demethylcurcumin in the collected samples is quantified using a suitable analytical method like HPLC.
- **Permeability Calculation:** The apparent permeability coefficient (Papp) is calculated to quantify the rate of transport across the cell monolayer.

Conclusion

Demethylcurcumin presents a compelling profile for further investigation in drug discovery and development. Its distinct chemical structure and physicochemical properties, coupled with its demonstrated biological activities, particularly its anti-inflammatory effects through the modulation of the MAPK and NF- κ B signaling pathways, highlight its therapeutic potential. The experimental protocols detailed in this guide provide a robust framework for researchers to conduct further characterization and evaluation of this promising natural compound. As research continues to unfold the full spectrum of its biological actions, demethylcurcumin may emerge as a valuable lead compound for the development of novel therapeutics.

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References

- 1. Demethoxycurcumin, a natural derivative of curcumin attenuates LPS-induced pro-inflammatory responses through down-regulation of intracellular ROS-related MAPK/NF-kappaB signaling pathways in N9 microglia induced by lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bisdemethoxycurcumin attenuates OVA-induced food allergy by inhibiting the MAPK and NF-κB signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Curcumin Inhibits the AKT/NF-κB Signaling via CpG Demethylation of the Promoter and Restoration of NEP in the N2a Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Demethoxycurcumin mitigates inflammatory responses in lumbar disc herniation via MAPK and NF-κB pathways in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative antioxidant activities of curcumin and its demethoxy and hydrogenated derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Demethoxycurcumin, a Natural Derivative of Curcumin Abrogates Rotenone-induced Dopamine Depletion and Motor Deficits by Its Antioxidative and Anti-inflammatory Properties in Parkinsonian Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Curcumin inhibits the AKT/NF-κB signaling via CpG demethylation of the promoter and restoration of NEP in the N2a cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
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